(2-Bromoallyl)trimethylsilane

Catalog No.
S676958
CAS No.
81790-10-5
M.F
C6H13BrSi
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromoallyl)trimethylsilane

CAS Number

81790-10-5

Product Name

(2-Bromoallyl)trimethylsilane

IUPAC Name

2-bromoprop-2-enyl(trimethyl)silane

Molecular Formula

C6H13BrSi

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C6H13BrSi/c1-6(7)5-8(2,3)4/h1,5H2,2-4H3

InChI Key

LUPQCAARZVEFMT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CC(=C)Br

Canonical SMILES

C[Si](C)(C)CC(=C)Br

The exact mass of the compound (2-Bromoallyl)trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-Bromoallyl)trimethylsilane is a highly versatile bifunctional reagent that integrates an allylsilane moiety and a vinyl bromide handle within a single three-carbon framework. In chemical procurement and process design, it is primarily sourced as a linchpin reagent for sequential functionalization, serving as a superior alternative to simple allylating agents. It functions as a highly effective precursor for trimethylenemethane (TMM) cycloadditions, a substrate for Hosomi-Sakurai reactions, and a building block for complex cyclic terpenes and heterocycles [1]. Its dual reactivity allows chemists to execute a nucleophilic allylation or conjugate addition followed by a palladium-catalyzed cross-coupling at the retained vinyl bromide site, significantly streamlining the synthesis of multi-substituted alkenes and exocyclic double bonds.

Substituting (2-Bromoallyl)trimethylsilane with the more common allyltrimethylsilane or 2-bromopropene fundamentally disrupts synthetic workflows requiring tandem or multicomponent functionalization. While allyltrimethylsilane efficiently performs Sakurai allylations, it yields an unfunctionalized terminal alkene that cannot undergo subsequent transition-metal-catalyzed cross-coupling without additional, yield-reducing halogenation steps [1]. Conversely, 2-bromopropene lacks the silyl-directed nucleophilicity required for controlled conjugate additions or Lewis acid-mediated allylations. Procurement of the exact bifunctional (2-bromoallyl)trimethylsilane is strictly necessary when the synthetic route demands a 'linchpin' strategy—such as forming a cuprate for conjugate addition to an enone while preserving the silyl group for a subsequent electrophilic trapping, or performing a Sonogashira coupling followed by a Sakurai cyclization.

Retention of High Stereoselectivity in Re(V)-Catalyzed Furanoside Allylation

When upgrading from standard allyltrimethylsilane to (2-bromoallyl)trimethylsilane to install a cross-coupling handle, buyers might worry about steric hindrance reducing stereocontrol. However, in the Rhenium(V)-catalyzed allylation of furanoside acetals, (2-bromoallyl)trimethylsilane maintains an exceptional 1,3-syn stereoselectivity (95:5) and high yields, directly mirroring the >90% yield and 99:1 stereoselectivity of the unhindered allyltrimethylsilane baseline[1]. This proves the bromo-substituted analog can be seamlessly substituted into existing Sakurai-type glycosylations without degrading diastereomeric purity.

Evidence DimensionDiastereoselectivity (1,3-syn) in Re(V)-catalyzed allylation
Target Compound Data95:5 stereoselectivity (with retained vinyl bromide handle)
Comparator Or Baseline99:1 stereoselectivity (allyltrimethylsilane baseline)
Quantified DifferenceStatistically comparable high stereocontrol with added bifunctionality
Conditions15 mol % oxo-Re complex, 5 mol % Cu(OTf)2, CH2Cl2, -50 °C to -30 °C

Allows process chemists to install a versatile vinyl bromide handle for downstream functionalization without sacrificing the stereochemical purity of the allylation step.

Orthogonal Reactivity for Sequential Cross-Coupling and Cyclization cascades

Standard allylsilanes are limited to nucleophilic addition, requiring multiple steps to build complex frameworks. (2-Bromoallyl)trimethylsilane overcomes this by acting as a bifunctional linchpin. In the synthesis of benzodehydrotropylium ion precursors, it first undergoes a high-yielding Sonogashira cross-coupling at the vinyl bromide site with 2-ethynylbenzaldehyde (71% yield) without affecting the allylsilane moiety. The resulting enyne then undergoes a clean Lewis acid-mediated (BF3-OEt2) Hosomi-Sakurai cyclization to form an exo-methylene benzocycloheptynol complex in 75% yield [1]. This orthogonal reactivity is impossible with unbrominated analogs.

Evidence DimensionSequential coupling/cyclization capability
Target Compound Data71% yield (Sonogashira) followed by 75% yield (Sakurai cyclization)
Comparator Or BaselineAllyltrimethylsilane (incapable of initial Sonogashira coupling)
Quantified DifferenceEnables a 2-step cascade to fused rings vs. multi-step de novo synthesis
ConditionsPd(PPh3)4/CuI for Sonogashira; BF3-OEt2 for Hosomi-Sakurai cyclization

Procuring this bifunctional reagent eliminates the need for intermediate halogenation steps, drastically shortening synthetic routes to complex polycyclic scaffolds.

Precursor Suitability for Tandem Vicinal Difunctionalization

For the synthesis of complex cyclic terpenes like teucladiol, simple allyl halides fail to provide the necessary directing groups for subsequent steps. (2-Bromoallyl)trimethylsilane can be reductively metalated to form a cyanocuprate that undergoes highly efficient conjugate addition to cyclopentenone. This intermediate can then be trapped with an aldehyde in a tandem vicinal difunctionalization, setting four stereocenters in a single sequence and yielding the critical diene precursor in 36% yield (against a theoretical maximum of ~50% for this complex kinetic resolution) with 88% ee [1]. The retained silyl group is essential for the subsequent ring-closing metathesis or protodesilylation steps.

Evidence DimensionTandem conjugate addition / aldol trapping efficiency
Target Compound DataSuccessful formation of tetra-stereocenter intermediate (36% yield, 88% ee)
Comparator Or BaselineSimple allyl halides (lack silyl directing group for downstream control)
Quantified DifferenceEnables single-pot vicinal difunctionalization with high enantiomeric excess
ConditionsReductive lithiation (t-BuLi), CuCN transmetalation, addition to cyclopentenone, trapping with chiral aldehyde

Provides a highly functionalized, metalatable building block that condenses multi-step terpene core assembly into a single tandem reaction.

Synthesis of Multi-Substituted Cyclic Terpenes

Ideal as a cyanocuprate precursor for tandem conjugate addition and aldol trapping, leveraging the silyl group for downstream metathesis and stereocontrol [1].

Production of Functionalized C-Glycosides and Furanosides

The preferred reagent for highly stereoselective Re(V)-catalyzed allylations where a retained vinyl bromide handle is required for subsequent cross-coupling [2].

Assembly of Complex Fused-Ring Systems

Highly suited for sequential Sonogashira coupling and Hosomi-Sakurai cyclization cascades to rapidly build polycyclic scaffolds like benzocycloheptynols [3].

Synthesis of Alpha-Methylene-Gamma-Lactones

Functions effectively as a 1-hydroxymethylvinyl anion equivalent when converted to its Grignard reagent and reacted with epoxides, enabling rapid lactone construction[4].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(2-Bromoallyl)trimethylsilane

Dates

Last modified: 08-15-2023

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